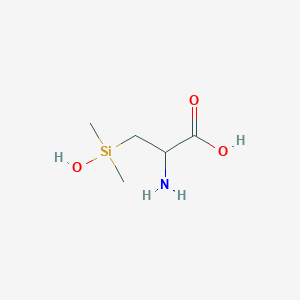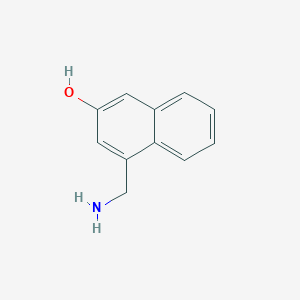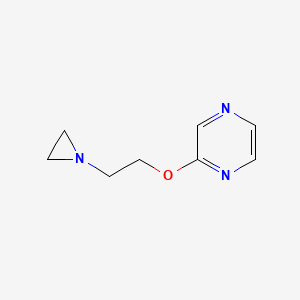
2-Amino-3-(hydroxydimethylsilyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(hydroxydimethylsilyl)propanoic acid is a unique compound that combines the structural features of amino acids with the presence of a silyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(hydroxydimethylsilyl)propanoic acid typically involves the introduction of the silyl group into the amino acid structure. One common method is the reaction of 2-amino-3-hydroxypropanoic acid with a silylating agent such as chlorodimethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the silyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale silylation processes, where the amino acid is reacted with chlorodimethylsilane in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3-(hydroxydimethylsilyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl group.
Major Products:
Oxidation: Formation of 2-oxo-3-(hydroxydimethylsilyl)propanoic acid.
Reduction: Formation of 2-amino-3-(dimethylsilyl)propanoic acid.
Substitution: Formation of 2-amino-3-(substituted-silyl)propanoic acid.
Applications De Recherche Scientifique
2-Amino-3-(hydroxydimethylsilyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as silylated polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(hydroxydimethylsilyl)propanoic acid involves its interaction with various molecular targets. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways. The amino and hydroxyl groups can form hydrogen bonds and interact with enzymes, influencing their activity and function.
Comparaison Avec Des Composés Similaires
- 2-Amino-3-(hydroxymethyl)propanoic acid
- 2-Amino-3-(dimethylsilyl)propanoic acid
- 2-Amino-3-(phenylamino)propanoic acid
Comparison: 2-Amino-3-(hydroxydimethylsilyl)propanoic acid is unique due to the presence of both amino and silyl groups, which confer distinct chemical and physical properties. Compared to 2-Amino-3-(hydroxymethyl)propanoic acid, the silyl group in this compound provides increased stability and reactivity. Compared to 2-Amino-3-(dimethylsilyl)propanoic acid, the hydroxyl group in this compound allows for additional hydrogen bonding interactions.
Propriétés
Formule moléculaire |
C5H13NO3Si |
|---|---|
Poids moléculaire |
163.25 g/mol |
Nom IUPAC |
2-amino-3-[hydroxy(dimethyl)silyl]propanoic acid |
InChI |
InChI=1S/C5H13NO3Si/c1-10(2,9)3-4(6)5(7)8/h4,9H,3,6H2,1-2H3,(H,7,8) |
Clé InChI |
NTGLLQYBSTXDSD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B15071686.png)


![[1,2,3]Triazolo[1,5-a]quinoxaline](/img/structure/B15071717.png)
![7-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15071720.png)




![8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15071756.png)
